molecular formula C13H10FNO4 B6389674 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261890-54-3

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389674
CAS No.: 1261890-54-3
M. Wt: 263.22 g/mol
InChI Key: GTDBEEIXSIIIFS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoro-4-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is coupled with 2-hydroxynicotinic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-4-methoxyphenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxy-1-nicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylacetic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-(5-(3-Fluoro-4-methoxyphenyl)-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDBEEIXSIIIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687558
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-54-3
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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